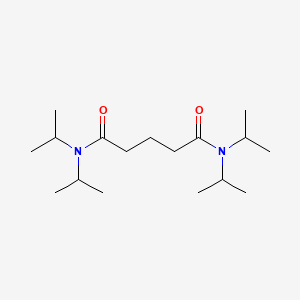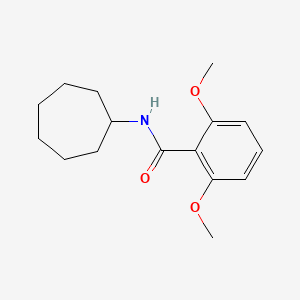![molecular formula C17H29NO B10973041 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-cyclohexylpropanamide](/img/structure/B10973041.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-CYCLOHEXENYL)ETHYL]-3-CYCLOHEXYLPROPANAMIDE is an organic compound with a complex structure that includes both cyclohexenyl and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-3-CYCLOHEXYLPROPANAMIDE typically involves multiple steps. One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which is synthesized through the Grignard reaction of cyclohexanone with a Grignard reagent, followed by chlorination and rearrangement reactions . This intermediate is then reacted with 3-cyclohexylpropanoic acid or its derivatives under amide formation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-CYCLOHEXENYL)ETHYL]-3-CYCLOHEXYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the cyclohexenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding amine or alcohol.
Scientific Research Applications
N-[2-(1-CYCLOHEXENYL)ETHYL]-3-CYCLOHEXYLPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(1-CYCLOHEXENYL)ETHYL]-3-CYCLOHEXYLPROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: A precursor in the synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-3-CYCLOHEXYLPROPANAMIDE.
N-[2-(1-cyclohexenyl)ethyl]-N’-[2-(5-bromopyridyl)]-thiourea: A compound with similar structural features but different functional groups.
N-[2-(1-cyclohexenyl)ethyl]-N’-[2-(5-chloropyridyl)]-thiourea: Another structurally related compound with potential biological activity.
Uniqueness
N-[2-(1-CYCLOHEXENYL)ETHYL]-3-CYCLOHEXYLPROPANAMIDE is unique due to its specific combination of cyclohexenyl and cyclohexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H29NO |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-cyclohexylpropanamide |
InChI |
InChI=1S/C17H29NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h9,15H,1-8,10-14H2,(H,18,19) |
InChI Key |
NNJAUOLGRHZUCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B10972958.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B10972964.png)
![6-{[3-Cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B10972970.png)
![2-(4-tert-butylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10972983.png)

![ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10972997.png)

![3,3'-sulfanediylbis[N-(4-phenylbutan-2-yl)propanamide]](/img/structure/B10973006.png)

![2-[(2-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10973009.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B10973021.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B10973040.png)
![N-(3-{[(2-fluorophenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B10973042.png)
